(4Z)-5-methyl-4-[({4-[4-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenoxy]phenyl}amino)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-METHYL-4-((Z)-1-{4-[4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY]ANILINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-((Z)-1-{4-[4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY]ANILINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the methyl and phenyl groups via alkylation and arylation reactions.
- Condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
The compound’s potential medicinal properties can be explored for the development of new drugs, particularly in areas such as anti-inflammatory, anti-cancer, and antimicrobial therapies.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-METHYL-4-((Z)-1-{4-[4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY]ANILINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN
- 4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY
Uniqueness
The uniqueness of 3-METHYL-4-((Z)-1-{4-[4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY]ANILINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C36H32N6O3 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(4Z)-5-methyl-4-[[4-[4-[[(E)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]amino]phenoxy]anilino]methylidene]-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C36H32N6O3/c1-23-5-13-29(14-6-23)41-35(43)33(25(3)39-41)21-37-27-9-17-31(18-10-27)45-32-19-11-28(12-20-32)38-22-34-26(4)40-42(36(34)44)30-15-7-24(2)8-16-30/h5-22,37-38H,1-4H3/b33-21-,34-22+ |
InChI Key |
WVHVEYIKLDUFNG-NRYMNODQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/NC3=CC=C(C=C3)OC4=CC=C(C=C4)N/C=C\5/C(=NN(C5=O)C6=CC=C(C=C6)C)C)/C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CNC3=CC=C(C=C3)OC4=CC=C(C=C4)NC=C5C(=NN(C5=O)C6=CC=C(C=C6)C)C)C(=N2)C |
Origin of Product |
United States |
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